Comprehensive NMR Characterization of Methyl 4-chloro-3-methoxybut-2-enoate
Comprehensive NMR Characterization of Methyl 4-chloro-3-methoxybut-2-enoate
Structural and Stereochemical Framework
Methyl 4-chloro-3-methoxybut-2-enoate is a highly functionalized, electron-rich building block frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[1]. Structurally, it is a β -methoxy- α,β -unsaturated ester featuring an allylic chloride. This unique combination of functional groups creates a classic "push-pull" electronic system (a vinylogous ester) that dramatically alters the local magnetic environment of its nuclei.
Because the molecule contains a tetrasubstituted-like functionalized alkene core, it exists as two distinct geometric isomers: (E) and (Z).
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Priority Assignment: According to Cahn-Ingold-Prelog (CIP) rules, the C2 position is substituted by an ester group ( −COOCH3 , Priority 1) and a proton ( −H , Priority 2). The C3 position is substituted by a methoxy group ( −OCH3 , Priority 1) and a chloromethyl group ( −CH2Cl , Priority 2).
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Geometric Identity: If the −COOCH3 and −OCH3 groups are on the same side of the double bond, it is the (Z)-isomer. If they are on opposite sides, it is the (E)-isomer.
Differentiating these isomers is critical for downstream API synthesis, as the stereochemistry directly dictates the trajectory of subsequent cyclization or cross-coupling reactions.
Mechanistic Causality of Chemical Shifts
The fundamental driver of the chemical shifts in methyl 4-chloro-3-methoxybut-2-enoate is the resonance delocalization across the π -system[2].
The C3 methoxy group acts as a strong π -electron donor (+M effect), while the C1 ester carbonyl acts as a π -electron acceptor (-M effect). This resonance delocalization pushes electron density away from C3 and concentrates it onto the C2 alpha-carbon.
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C2 Shielding: Because of the increased localized electron density, the C2 carbon is highly shielded, typically resonating between 90.0 and 100.0 ppm. This is significantly upfield from an unpolarized alkene (which typically appears at 120–130 ppm). The attached H-2 proton is similarly shielded, appearing around 5.20–5.40 ppm.
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C3 Deshielding: Conversely, the C3 carbon is heavily deshielded by both the inductive pull (-I) of the directly attached oxygen and its position at the electron-deficient end of the push-pull dipole, pushing its resonance downfield to 160.0–165.0 ppm.
Push-pull electronic effects governing the 13C NMR chemical shifts.
Quantitative Data Summaries
The following tables summarize the expected high-resolution 1 H and 13 C NMR chemical shifts based on the empirical rules of vinylogous systems and allylic halides[3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton | Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |
| H-2 (=CH) | 5.20 - 5.40 | Singlet (s) | 1H | α -alkene proton | Shielded by +M resonance from the C3-methoxy group. |
| H-4 (-CH 2 Cl) | 4.10 - 4.40 | Singlet (s) | 2H | Chloromethyl | Deshielded by the adjacent electronegative chlorine and alkene anisotropy. |
| -OCH 3 (ether) | 3.75 - 3.85 | Singlet (s) | 3H | C3 Methoxy | Deshielded by direct attachment to an sp 2 hybridized oxygen. |
| -COOCH 3 (ester) | 3.65 - 3.75 | Singlet (s) | 3H | Ester Methoxy | Typical methyl ester resonance; slightly upfield of the enol ether. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon | Shift (ppm) | Type | Assignment | Causality / Notes |
| C1 (C=O) | 165.0 - 168.0 | Quaternary (C) | Ester Carbonyl | Highly deshielded sp 2 carbon. |
| C3 (=C-O) | 160.0 - 165.0 | Quaternary (C) | β -alkene carbon | Deshielded by direct attachment to oxygen (-I) and β -position to carbonyl. |
| C2 (=CH) | 90.0 - 100.0 | Methine (CH) | α -alkene carbon | Strongly shielded by +M electron donation from C3-methoxy group. |
| -OCH 3 (ether) | 55.0 - 60.0 | Primary (CH 3 ) | C3 Methoxy | Typical enol ether methoxy shift. |
| -COOCH 3 (ester) | 51.0 - 53.0 | Primary (CH 3 ) | Ester Methoxy | Typical methyl ester shift. |
| C4 (-CH 2 Cl) | 38.0 - 45.0 | Secondary (CH 2 ) | Chloromethyl | Deshielded by the inductive effect of the chlorine atom. |
Experimental Protocols for NMR Acquisition & Validation
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating protocol must be executed.
Step 1: Solvent Neutralization
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Action: Pass 1.0 mL of Chloroform-d (CDCl 3 ) through a short plug of basic alumina immediately prior to sample preparation.
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Causality: CDCl 3 naturally degrades over time to produce trace amounts of deuterium chloride (DCl). Push-pull alkenes and enol ethers are highly susceptible to acid-catalyzed hydrolysis or geometric isomerization. Neutralizing the solvent prevents the artifactual generation of isomer mixtures during acquisition.
Step 2: Sample Formulation
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Action: Dissolve 15–20 mg of methyl 4-chloro-3-methoxybut-2-enoate in 0.6 mL of the purified CDCl 3 . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Step 3: 1D 1 H Acquisition & Self-Validation
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Action: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer using a 30° pulse angle, a relaxation delay ( d1 ) of 2.0 seconds, and 16 scans.
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Causality: A d1 of at least 2.0 seconds ensures complete longitudinal relaxation ( T1 ) of the distinct methyl and methine protons, allowing for absolute integration accuracy.
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Validation Metric: The integration of the H-2 methine singlet must exactly equal 33.3% of the ester methoxy singlet. Any deviation indicates co-eluting impurities or partial degradation.
Step 4: 1D 13 C Acquisition
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Action: Acquire at 100 MHz or 125 MHz using power-gated decoupling (e.g., zgpg30 pulse program). Set d1 to 2.5–3.0 seconds and acquire 512–1024 scans.
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Causality: The quaternary carbons (C1 and C3) have exceptionally long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A longer relaxation delay and higher scan count are mandatory to ensure adequate signal-to-noise (S/N) for these critical nodes.
2D NMR Workflow for Unambiguous Stereochemical Assignment
Because the 1D 1 H shifts of the (E) and (Z) isomers are nearly identical, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is required to map the spatial proximity of the protons and definitively assign the stereochemistry.
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In the (E)-isomer: The ester group and the methoxy group are trans to each other. Consequently, the H-2 proton and the C3-methoxy group are cis (spatially adjacent). A strong NOE cross-peak will be observed between the H-2 singlet (~5.3 ppm) and the ether methoxy singlet (~3.8 ppm).
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In the (Z)-isomer: The ester group and the methoxy group are cis to each other. Consequently, the H-2 proton and the chloromethyl group are cis. A strong NOE cross-peak will be observed between the H-2 singlet (~5.3 ppm) and the chloromethyl singlet (~4.3 ppm).
Workflow for NOESY-based stereochemical assignment of E/Z isomers.
Conclusion
The NMR characterization of methyl 4-chloro-3-methoxybut-2-enoate requires a deep understanding of vinylogous electronic effects. By recognizing the push-pull nature of the π -system, researchers can accurately predict the highly shielded C2 and heavily deshielded C3 resonances. Furthermore, by employing rigorous, acid-free sample preparation and utilizing NOESY spatial mapping, drug development professionals can achieve an unambiguous, self-validating assignment of the molecule's stereochemical identity.
References
- National Center for Biotechnology Information. "Methyl 4-chloro-3-methoxy-2-butenoate | CID 5371944", PubChem, nih.gov.
- Reich, H. J. "NMR Spectroscopy :: Hans Reich NMR Collection", Organic Chemistry Data, organicchemistrydata.org.
- Advanced Analysis Centre. "NMR Links and Resources", University of Guelph, uoguelph.ca.
